Propyl-(3-trifluoromethylbenzyl)-amine hydrochloride
Overview
Description
Propyl-(3-trifluoromethylbenzyl)-amine hydrochloride is a chemical compound that features a propyl group attached to a benzylamine moiety, which is further substituted with a trifluoromethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl-(3-trifluoromethylbenzyl)-amine hydrochloride typically involves the reaction of 3-trifluoromethylbenzyl chloride with propylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Propyl-(3-trifluoromethylbenzyl)-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed under mild conditions.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, difluoromethyl or monofluoromethyl compounds, and various substituted benzylamines.
Scientific Research Applications
Propyl-(3-trifluoromethylbenzyl)-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific diseases.
Industry: The compound is utilized in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Propyl-(3-trifluoromethylbenzyl)-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
3-Trifluoromethylbenzylamine: Similar structure but without the propyl group, affecting its reactivity and applications.
Propylamine: Does not contain the benzyl or trifluoromethyl groups, leading to distinct chemical behavior.
Uniqueness
Propyl-(3-trifluoromethylbenzyl)-amine hydrochloride is unique due to the presence of both the propyl and trifluoromethyl groups, which confer specific chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the propyl group influences its reactivity and interaction with molecular targets.
Properties
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methyl]propan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N.ClH/c1-2-6-15-8-9-4-3-5-10(7-9)11(12,13)14;/h3-5,7,15H,2,6,8H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGOJBCFRVMFHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=CC=C1)C(F)(F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16065-27-3 | |
Record name | Benzenemethanamine, N-propyl-3-(trifluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16065-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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